molecular formula C10H20ClNO3 B6281873 rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride CAS No. 2741465-65-4

rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride

Cat. No. B6281873
CAS RN: 2741465-65-4
M. Wt: 237.7
InChI Key:
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Description

Rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride (RODH) is a synthetic, chiral, non-steroidal compound that has been used in a variety of scientific research applications. RODH is a derivative of spirododecane, a cyclic molecule composed of alternating carbon and oxygen atoms. It is a relatively new compound that has recently been studied for its potential applications in the fields of chemistry and biochemistry.

Scientific Research Applications

Rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral reagent in the synthesis of other compounds, such as drugs and pharmaceuticals. It has also been used as a chiral catalyst in the synthesis of chiral compounds. Additionally, rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride has been used to study the mechanism of action of various enzymes and proteins.

Mechanism of Action

The mechanism of action of rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride is not yet fully understood. However, it is believed that rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride acts as a chiral catalyst in the synthesis of chiral compounds. It is believed that rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride binds to the substrate and catalyzes the formation of a chiral product. Additionally, it is believed that rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride may act as a chiral inhibitor, preventing the formation of unwanted products.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride are not yet fully understood. However, it is believed that rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride may have some beneficial effects on the body. It is believed that rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride may help to reduce inflammation and may have anti-cancer properties. Additionally, rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride may have some beneficial effects on the brain, such as improving memory and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride in lab experiments include its ability to catalyze the formation of chiral compounds and its ability to act as a chiral inhibitor. Additionally, rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride is relatively easy to synthesize and is relatively inexpensive. The main limitation of using rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride in lab experiments is its lack of understanding of the mechanism of action.

Future Directions

There are a number of potential future directions for rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride research. These include further study of the mechanism of action, further study of the biochemical and physiological effects, and further study of the potential applications in the fields of chemistry and biochemistry. Additionally, further study of the potential applications in the fields of medicine and drug development may be beneficial. Finally, further study of the potential applications in the field of environmental science may be beneficial.

Synthesis Methods

Rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride is synthesized using a process known as chiral synthesis. This process involves the use of chiral reagents and catalysts to produce an optically active product. The first step of the process involves the reaction of a chiral reagent with a racemic mixture of the desired compound. This reaction results in the formation of a diastereomeric mixture of the desired compound. The second step of chiral synthesis involves the use of a chiral catalyst to separate the diastereomeric mixture into its optically active components. The final step involves the hydrolysis of the diastereomeric mixture to produce the desired optically active product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile.", "Step 2: Reduction of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile with sodium borohydride in the presence of acetic acid to form 3-(2,5-dimethoxyphenyl)-3-oxopropaneamine.", "Step 3: Reaction of 3-(2,5-dimethoxyphenyl)-3-oxopropaneamine with methylamine hydrochloride in the presence of sodium hydroxide to form racemic 3-(2,5-dimethoxyphenyl)-3-oxopropan-1-ylmethylamine.", "Step 4: Cyclization of racemic 3-(2,5-dimethoxyphenyl)-3-oxopropan-1-ylmethylamine with hydrochloric acid to form racemic 3-oxa-8-azaspiro[5.6]dodecane-10,11-dione.", "Step 5: Reduction of racemic 3-oxa-8-azaspiro[5.6]dodecane-10,11-dione with sodium borohydride in the presence of acetic acid to form racemic (10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol.", "Step 6: Formation of rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride by reacting racemic (10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol with hydrochloric acid in the presence of sodium chloride and water." ] }

CAS RN

2741465-65-4

Product Name

rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride

Molecular Formula

C10H20ClNO3

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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